molecular formula C20H16N2O3 B2984688 N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide CAS No. 1436225-49-8

N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

Cat. No. B2984688
CAS RN: 1436225-49-8
M. Wt: 332.359
InChI Key: GXLLYDJHKIWYJB-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. This compound belongs to a class of drugs called lipoate analogs, which target the altered energy metabolism of cancer cells.

Scientific Research Applications

Synthetic Routes and Chemical Transformations

Studies on Isocyanides and Related Compounds : A novel synthetic route to furan derivatives utilizing the Passerini reaction was developed. This method affords N-substituted 3-aryl-2-cyanoacetoxy-3-oxopropionamides, which are cyclized to give N-substituted 3-aryl-4-cyano-2,5-dihydro-5-oxofuran-2-carboxamides, showcasing the versatility of cyano and carboxamide groups in heterocyclic synthesis (Bossio et al., 1993).

Heterocyclic Synthesis with Thiophene-2-Carboxamide : The research illustrates the synthesis of new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives, indicating the potential biomedical applications of similar carboxamide structures (Ahmed, 2007).

Cycloaddition Reactions for Heterocyclic Compounds : Demonstrates the use of cycloaddition reactions in creating complex heterocyclic structures, which could be related to the synthetic strategies for constructing the cyclopropyl and isochromene motifs present in the query compound (Christl et al., 1990).

Chemical Properties and Mechanistic Insights

Halogen-initiated C-O Bond Formation : Describes a halonium-initiated tandem oxa-cyclization and ring-opening of cyclopropane, which could provide a foundation for understanding reactions involving the cyanocyclopropyl group (Wei et al., 2012).

Polyisoimide Formation from Carboxamide Precursors : Explores the reactions leading to polyisoimides, highlighting the reactivity of carboxamide groups under specific conditions, which might be relevant for polymer research involving similar compounds (Mochizuki et al., 1994).

Mechanism of Action

Target of Action

The primary target of N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is Cathepsin K . Cathepsin K is a cysteine protease enzyme predominantly expressed in osteoclasts . This enzyme plays a crucial role in the breakdown of collagen in the bone matrix as part of bone resorption .

Mode of Action

N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide, also known as Odanacatib, inhibits Cathepsin K, likely by binding to its active site . The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition .

Biochemical Pathways

The inhibition of Cathepsin K disrupts the normal process of bone resorption, which is a part of the bone remodeling cycle. This cycle involves the breakdown of old bone tissue by osteoclasts (bone resorption) and the formation of new bone tissue by osteoblasts (bone deposition). By inhibiting Cathepsin K, Odanacatib reduces bone resorption, leading to an overall increase in bone mineral density .

Pharmacokinetics

Odanacatib exhibits a Tmax of 2-6 hours . The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively . When taken with high-fat meals, the 50mg dose’s bioavailability increases to 49% and Tmax increases to 10.5 hours . It has a volume of distribution of 100L and is 97.5% bound to plasma proteins . The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8 . This metabolite is active but is 25 times less effective at inhibiting Cathepsin K than Odanacatib .

Result of Action

The inhibition of Cathepsin K by Odanacatib leads to decreased bone resorption without affecting bone deposition . This results in an increased bone mineral density, which strengthens the bone and leads to fewer fractures in conditions like osteoporosis .

Action Environment

The action, efficacy, and stability of Odanacatib can be influenced by various environmental factors. For instance, the bioavailability of the drug can be affected by the presence of food, particularly high-fat meals . Additionally, the metabolic activity of enzymes such as CYP3A4 and CYP2C8, which can vary based on genetic factors and the presence of other drugs, can impact the metabolism and effectiveness of Odanacatib .

properties

IUPAC Name

N-(1-cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-12-20(8-9-20)22-18(23)14-6-7-16-15(10-14)11-17(25-19(16)24)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLLYDJHKIWYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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